molecular formula C8H8INO2 B7934259 2-Iodo-5-methoxybenzamide CAS No. 1130283-73-6

2-Iodo-5-methoxybenzamide

Cat. No. B7934259
CAS RN: 1130283-73-6
M. Wt: 277.06 g/mol
InChI Key: DFGTVVIWDKCBPD-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzamide is a chemical compound with the CAS Number: 1130283-73-6 . It has a molecular weight of 277.06 and its IUPAC name is this compound .


Molecular Structure Analysis

The linear formula of this compound is C8H8INO2 . The InChI code is 1S/C8H8INO2/c1-12-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H2,10,11) .


Chemical Reactions Analysis

This compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .


Physical And Chemical Properties Analysis

The compound has a boiling point of 317.1±37.0 °C and a density of 1.796±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

  • Dopamine D2 Receptor Imaging : 2-Iodo-5-methoxybenzamide derivatives have been used in imaging dopamine D2 receptors in the brain. For instance, 3-iodo-6-methoxybenzamide (123I-IBZM) was successfully used to study patients, including those with schizophrenia and DAT, using SME 810 brain tomography. It provided high-resolution images of the D2 receptor distribution in the basal ganglia, and was useful in assessing the effects of antipsychotic drugs (Costa et al., 2004).

  • Breast Cancer Imaging : In a study involving breast cancer patients, a derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), was used to visualize primary breast tumors. The accumulation of this compound in breast tumors was attributed to its binding to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).

  • Radiolabeling Studies : The synthesis and pharmacological properties of various this compound isomers have been explored for potential applications in radiolabeling. For example, a study synthesized the isomer 5-IBZM and compared its properties with the 3-iodo isomer (IBZM), noting a significant difference in affinity (Baldwin et al., 2003).

  • Toxicity Studies in Rats : The acute toxicity of IBZM and its derivatives was studied in rats, providing insights into the safety profile of these compounds. This study is crucial for understanding the implications of using these compounds in medical applications (Yang et al., 2008).

  • Catalysis in Organic Chemistry : 2-Iodo-N-isopropyl-5-methoxybenzamide has been evaluated as a catalyst for the oxidation of alcohols, particularly benzylic alcohols, showing its potential as an efficient and environmentally benign catalyst (Yakura et al., 2018).

properties

IUPAC Name

2-iodo-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGTVVIWDKCBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743852
Record name 2-Iodo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1130283-73-6
Record name 2-Iodo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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